molecular formula C22H19NO3 B11611844 methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate

methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11611844
M. Wt: 345.4 g/mol
InChI Key: YAUDJHUHZWMMJN-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylic acid with methyl 5-hydroxy-2-methylbenzoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial in achieving high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C22H19NO3/c1-13-8-10-15(11-9-13)23-14(2)20(22(25)26-3)18-12-19(24)16-6-4-5-7-17(16)21(18)23/h4-12,24H,1-3H3

InChI Key

YAUDJHUHZWMMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2C4=CC=CC=C4C(=C3)O)C(=O)OC)C

Origin of Product

United States

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